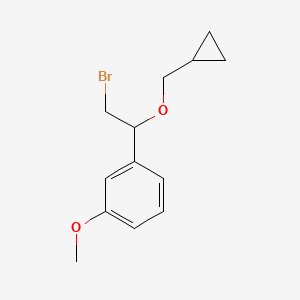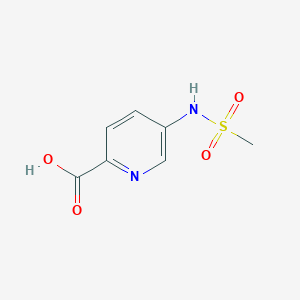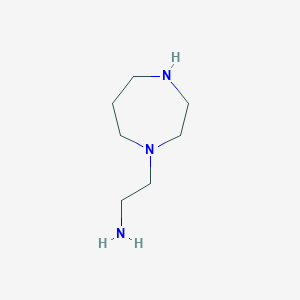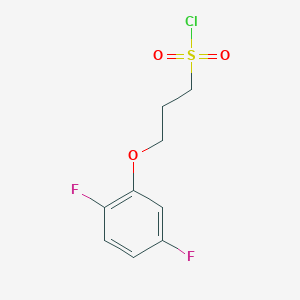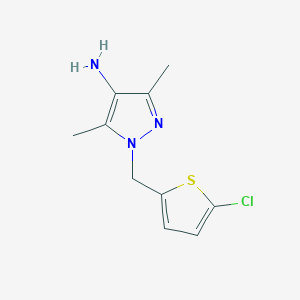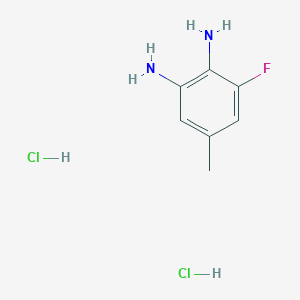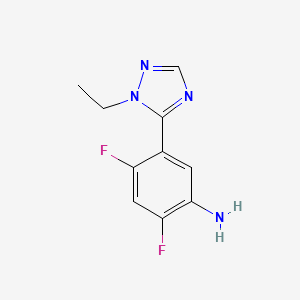
4-Amino-3-(3,4-dimethylphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(3,4-dimethylphenyl)butanoic acid is an organic compound with a complex structure that includes an amino group, a butanoic acid backbone, and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(3,4-dimethylphenyl)butanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a dimethylphenyl group, followed by the introduction of the amino group through reductive amination or other suitable reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the production rate and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-(3,4-dimethylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
4-Amino-3-(3,4-dimethylphenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various conditions, possibly due to its interaction with specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-Amino-3-(3,4-dimethylphenyl)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The amino group and the aromatic ring play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobutanoic acid: A simpler analog without the dimethylphenyl group.
3-Aminobutanoic acid: Differing in the position of the amino group.
4-(Dimethylamino)butanoic acid: Featuring a dimethylamino group instead of the dimethylphenyl group.
Uniqueness
4-Amino-3-(3,4-dimethylphenyl)butanoic acid is unique due to the presence of both the amino group and the dimethylphenyl group, which confer distinct chemical properties and potential biological activities compared to its simpler analogs.
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-amino-3-(3,4-dimethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8-3-4-10(5-9(8)2)11(7-13)6-12(14)15/h3-5,11H,6-7,13H2,1-2H3,(H,14,15) |
Clave InChI |
ABCZJJALHPWWQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(CC(=O)O)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15310212.png)
